molecular formula C23H18N4O4S2 B2458329 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide CAS No. 864859-35-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide

Cat. No.: B2458329
CAS No.: 864859-35-8
M. Wt: 478.54
InChI Key: CIECEXMVZYQUBC-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide is a sophisticated chemical reagent designed for agricultural chemistry and discovery research. This compound belongs to a class of substituted pyridine derivatives that have demonstrated significant biological activity. Structural analogs of this compound, which share the 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, are the subject of patent literature for their potent herbicidal action . These related compounds are investigated for their ability to selectively control weeds, making this benzamide derivative a valuable candidate for the development of new agrochemical agents and the study of plant growth inhibition mechanisms . The molecular structure integrates a benzo[d]thiazole moiety and a tetrahydrothienopyridine scaffold, a complex heterocyclic system frequently explored in medicinal and agrochemical research for its potential to interact with biological targets. The presence of the 3-nitrobenzamide group at the 2-position of the thieno ring system is a key structural feature that can be modified to study structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or a lead structure in synthetic chemistry programs aimed at creating novel active ingredients. It is supplied with detailed analytical data to ensure identity and purity. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-13(28)26-10-9-16-19(12-26)33-23(20(16)22-24-17-7-2-3-8-18(17)32-22)25-21(29)14-5-4-6-15(11-14)27(30)31/h2-8,11H,9-10,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECEXMVZYQUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Antitumor Properties

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide has shown promising antitumor activity in various studies. Its mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: In Vitro Antitumor Activity

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results suggest that structural modifications can enhance cytotoxicity against specific cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a variety of pathogens. For instance, studies have demonstrated efficacy against both bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Drug Development

Given its biological activities, this compound is being explored as a potential candidate for drug development targeting cancer and infectious diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Medicinal Chemistry Studies

The compound serves as a valuable tool in medicinal chemistry for synthesizing new derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article details the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H23N3O2S and features a complex structure that includes a benzothiazole moiety and a thieno[2,3-c]pyridine framework. Its structural complexity is indicative of potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Benzothiazole Derivatives : Utilizing methods such as diazo-coupling and Knoevenagel condensation.
  • Construction of Thieno[2,3-c]pyridine Framework : Achieved through cyclization reactions involving appropriate precursors.
  • Final Coupling : The nitrobenzamide group is introduced through acylation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects against M. tuberculosis with Minimum Inhibitory Concentrations (MICs) comparable to standard anti-tubercular drugs.

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results indicate that modifications in the structure can enhance the activity against resistant strains of bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has shown that similar benzothiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the nitro group is particularly relevant as it has been associated with increased cytotoxicity in various cancer models.

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in target cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against M. tuberculosis. The study found that specific modifications significantly enhanced potency compared to traditional antibiotics .

Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of benzothiazole derivatives in human breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through ROS generation and caspase activation pathways.

Q & A

Q. How is crystallographic data used to resolve tautomeric or conformational ambiguities?

  • SHELXL refinement : Analyze hydrogen-bonding networks (e.g., N—H⋯O interactions) to confirm tautomeric forms (e.g., amide vs. imidic acid) .

Methodological Notes

  • Key references : Prioritized peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Acta Crystallographica) for reproducibility .
  • Advanced tools : Highlighted software (SHELX, AutoDock) and assays (KinomeScan) for rigorous validation.

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